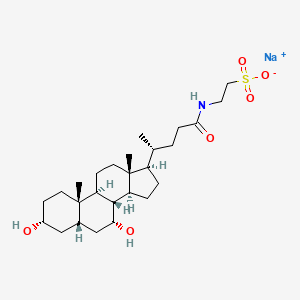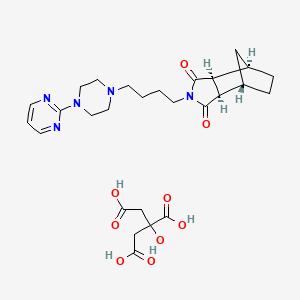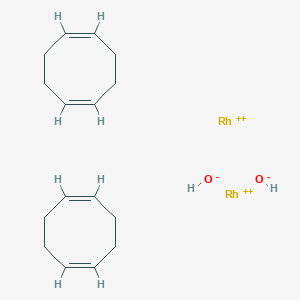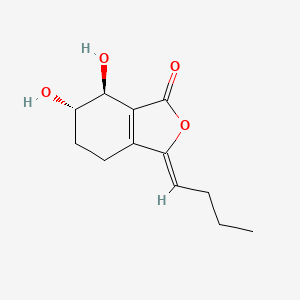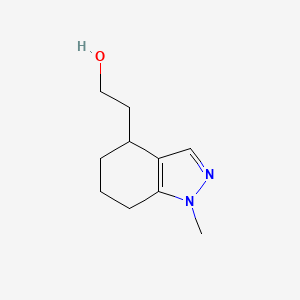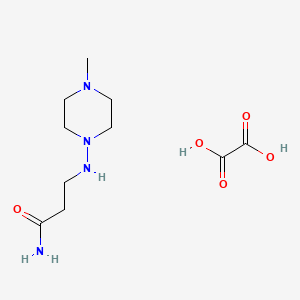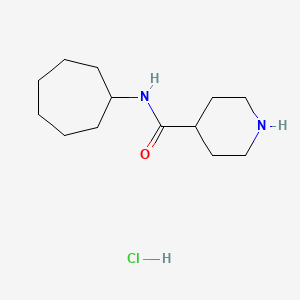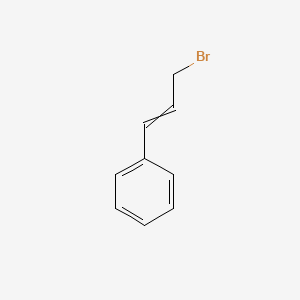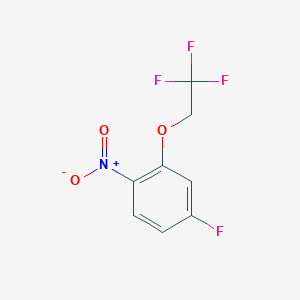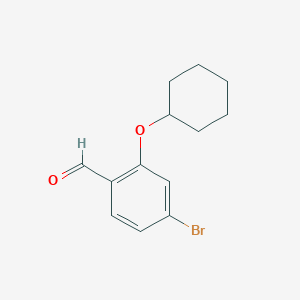
3-(3-Bromophenyl)-2-propenal
Vue d'ensemble
Description
3-(3-Bromophenyl)-2-propenal is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiparasitic Activity : A derivative of 3-(3-Bromophenyl)-2-propenal showed remarkable activity against Trypanosoma cruzi infection, suggesting its potential as a chemotherapeutic agent for Chagas' disease (Pereira, Castro, & Durán, 1998).
Anti-inflammatory and Gastroprotective Properties : Certain chalcones derived from this compound demonstrated significant anti-inflammatory and anti-ulcer activities in animal studies (Okunrobo, Usifoh, & Uwaya, 2006).
Anticancer Activities : A novel bromophenol derivative, containing a moiety of this compound, was found to have significant anticancer activities on human lung cancer cell lines. It induced cell cycle arrest and apoptosis via the ROS-mediated PI3K/Akt and MAPK signaling pathway (Guo et al., 2018).
Enzyme Inhibition : A study reported the inhibitory effects of a compound related to this compound on dopamine beta-hydroxylase, an enzyme involved in the synthesis of norepinephrine, suggesting potential neurological applications (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).
Chemical Synthesis : The compound has been utilized in chemical synthesis processes, such as the acetoxyallylation of aldehydes mediated by indium, demonstrating its utility in organic chemistry (Lombardo, Girotti, Morganti, & Trombini, 2001).
Biomedical Imaging : Derivatives of this compound have been used as ratiometric fluorescent pH probes for strong-acidity pH detection in living cells, indicating their application in biomedical imaging (Nan et al., 2015).
Immunomodulatory Effects : 3-Phenyl-propenal, a principal compound isolated from traditional Chinese medicine and related to this compound, has shown effects on the expression of toll-like receptors and downstream signaling components on murine macrophages (Zhao et al., 2008).
Propriétés
IUPAC Name |
3-(3-bromophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJGJJHIQBWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-bromo-7-methylimidazo-[1,2-a]pyridine-2-carboxylate](/img/structure/B7944084.png)
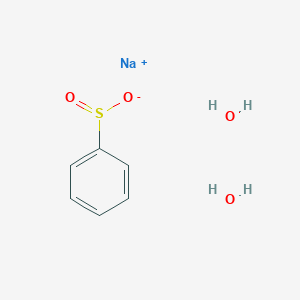
![3-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7944097.png)
